molecular formula C9H7NO3 B1362455 5-Methylisatoic anhydride CAS No. 4692-99-3

5-Methylisatoic anhydride

Cat. No. B1362455
CAS RN: 4692-99-3
M. Wt: 177.16 g/mol
InChI Key: IIXZSGIPOINDJO-UHFFFAOYSA-N
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Description

5-Methylisatoic anhydride, also known as N-Methylisatoic anhydride (NMIA), is a selective acylation agent for the 2’-OH of RNA . It is widely used in the analysis of secondary RNA structures using the SHAPE (Selective 2’-OH Acylation Analyzed by Primer Extension) technique .


Molecular Structure Analysis

5-Methylisatoic anhydride has the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . Its IUPAC name is 6-methyl-1H-3,1-benzoxazine-2,4-dione . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

5-Methylisatoic anhydride is known to react with RNA, specifically acylating the 2’-OH group of flexible ribonucleotides . This reaction forms the basis of its use in SHAPE technology for RNA structure analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methylisatoic anhydride are not explicitly detailed in the search results. For comprehensive information, please refer to its Material Safety Data Sheet (MSDS) or similar resources .

Scientific Research Applications

Proteomics Research

5-Methylisatoic anhydride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a biochemical reagent to modify proteins and peptides, aiding in the identification and quantification of proteins in complex biological samples. Its role in proteomics is crucial for understanding protein interactions, post-translational modifications, and disease mechanisms.

RNA Structure Analysis

In the field of molecular biology, 5-Methylisatoic anhydride serves as a SHAPE (Selective 2’-hydroxyl acylation analyzed by primer extension) probe . This application is significant for studying the structure of RNA molecules in vivo. By acylating the 2’-hydroxyl groups of ribonucleotides, researchers can infer the structure of RNA, which is essential for understanding its function in cellular processes.

Synthesis of Polyurethanes

The compound is involved in the synthesis of polyurethanes from renewable feedstocks . Polyurethanes modified by 5-Methylisatoic anhydride are used in various industrial applications such as paints, adhesives, foams, coatings, inks, and automotive parts. This application highlights the versatility of the compound in creating sustainable materials.

Mechanism of Action

Target of Action

The primary target of 5-Methylisatoic anhydride is RNA . It is a selective acylation agent for the 2’-OH group of RNAs . This compound is widely used in the Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) technology to resolve secondary RNA structures .

Mode of Action

The mode of action of 5-Methylisatoic anhydride involves a nucleophilic attack on the carbonyl group of the compound . The nitrogen in the primary amine carboxylate attacks the carbon of one of the carboxylates in the 5-Methylisatoic anhydride to form a complex . Some rearrangements of the electrons give a new intermediate . Decarboxylation then gives the final product .

Biochemical Pathways

The biochemical pathway of 5-Methylisatoic anhydride involves the transformation of the compound through a series of intermediates . The environment becomes acidic during this process, and all the carboxylate anions are protonated to become carboxylic acids .

Pharmacokinetics

The compound’s molecular weight is 17716 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 5-Methylisatoic anhydride is the formation of a new compound through a series of transformations . The compound’s action on RNA can lead to significant changes in the RNA’s structure, which can have downstream effects on gene expression .

Action Environment

The action of 5-Methylisatoic anhydride is influenced by the environment. For instance, the acidity of the environment can affect the compound’s action

Safety and Hazards

5-Methylisatoic anhydride may cause skin and eye irritation, and may also cause respiratory irritation . When handling this chemical, it is recommended to use in a well-ventilated place and wear suitable protective clothing .

Future Directions

The use of 5-Methylisatoic anhydride and similar reagents in RNA structure analysis is a rapidly developing field . Future research will likely focus on improving the efficiency and selectivity of these reagents, as well as developing new techniques for analyzing the resulting modifications .

properties

IUPAC Name

6-methyl-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXZSGIPOINDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963700
Record name 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylisatoic anhydride

CAS RN

4692-99-3
Record name 4692-99-3
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Record name 2-Hydroxy-6-methyl-4H-3,1-benzoxazin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4692-99-3
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Synthesis routes and methods I

Procedure details

Trichloromethyl chloroformate (36.27 mL, 300 mmol) was added to a stirred solution of Compound 10 (41.3 g, 273 mmol) in dry dioxane at room temperature and the solution was refluxed for 4 h. The solution was cooled in ice bath and the solids formed were filtered. The solids were washed by ether and dried under vacuum at room temperature to yield 45.5 g (94%) of white solids. M.P. 257° C. 1H NMR (DMSO-d6): δ 2.32 (s, 3H), 7.06 (d, J=8.6 Hz, 1H), 7.56 (dd, J=8.6, 1.8 Hz, 1H), 7.71 (d, J=1.1, 1H), 11.63 (s, 1H). EIMS (neg. mode) m/z 176 (M−1), 152 (M+23). Anal. (C9H7NO3) C, H, N.
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94%

Synthesis routes and methods II

Procedure details

To a mixture of 10.0 g (66.0 mmol) of 5-methylanthranilic acid in 60 mL of 1,4-dioxane was slowly added 100 mL (193 mmol) of a 1.93 molar solution of phosgene in toluene, at room temperature. The mixture was stirred overnight at room temperature, followed by concentration in vacuo to a small volume. The concentrated reaction mixture was filtered through silica and the filter cake was washed with hexane to give 9.81 g (83.7%) of the 5-methylisatoic anhydride as a light yellow solid. MS (Cl mode) m/z 160 (M-18, 100%), 178 (M+H, 71%).
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10 g
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60 mL
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Synthesis routes and methods III

Procedure details

To an aqueous solution of anthranilic acid (100 g, 0.66 mol) and sodium carbonate (0.7 mol) a solution of phosgene in toluene (362 mL, 1.93 M, 0.7 mol) was added dropwise under vigorous stirring. The reaction becomes a suspension and is stirred for additional 8 hours and filtered. The residue was treated with aqueous Na2CO3 and filtered. Washed with water (4×150 mL) and dried.
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100 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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